molecular formula C17H20N2O2 B341380 4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE

4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE

Cat. No.: B341380
M. Wt: 284.35 g/mol
InChI Key: YKPWBSFXFUXRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5210(2),?]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps. One common method includes the reaction of hexahydro-1H-4,7-methanoisoindole with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-[(4-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C17H20N2O2/c1-10-2-6-13(7-3-10)18-9-19-16(20)14-11-4-5-12(8-11)15(14)17(19)21/h2-3,6-7,11-12,14-15,18H,4-5,8-9H2,1H3

InChI Key

YKPWBSFXFUXRNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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